![molecular formula C9H10NP B14422592 1,2-Dimethyl-1H-1,3-benzazaphosphole CAS No. 84759-26-2](/img/structure/B14422592.png)
1,2-Dimethyl-1H-1,3-benzazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-1,3-benzazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the flash-vacuum pyrolysis of C=N unsaturated 1,3-azaphospholines . Another approach involves the O→P replacement of oxazolium salts with P(SiMe3)3 or cycloadditions of phosphaalkynes with suitable azadiene precursors .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1H-1,3-benzazaphosphole has several applications in scientific research:
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which 1,2-Dimethyl-1H-1,3-benzazaphosphole exerts its effects involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various pathways, including coordination with metal ions and participation in redox reactions . The compound’s ability to stabilize metal complexes is particularly noteworthy in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzazaphosphole: Lacks the dimethyl substitution, leading to different electronic properties.
1,3-Diazaphosphole: Contains two nitrogen atoms instead of one, altering its reactivity and applications.
1,3-Phosphole: Contains only phosphorus and carbon atoms, making it less versatile in coordination chemistry.
Uniqueness
1,2-Dimethyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other 1,3-azaphospholes. This makes it particularly valuable in applications requiring robust and versatile ligands .
Eigenschaften
84759-26-2 | |
Molekularformel |
C9H10NP |
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
1,2-dimethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3 |
InChI-Schlüssel |
XTHHOHIQGBHEFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=PC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.